2-Methyl-1,3-thiazole-5-sulfonamide 2-Methyl-1,3-thiazole-5-sulfonamide
Brand Name: Vulcanchem
CAS No.: 519055-67-5
VCID: VC5585096
InChI: InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
SMILES: CC1=NC=C(S1)S(=O)(=O)N
Molecular Formula: C4H6N2O2S2
Molecular Weight: 178.22

2-Methyl-1,3-thiazole-5-sulfonamide

CAS No.: 519055-67-5

Cat. No.: VC5585096

Molecular Formula: C4H6N2O2S2

Molecular Weight: 178.22

* For research use only. Not for human or veterinary use.

2-Methyl-1,3-thiazole-5-sulfonamide - 519055-67-5

Specification

CAS No. 519055-67-5
Molecular Formula C4H6N2O2S2
Molecular Weight 178.22
IUPAC Name 2-methyl-1,3-thiazole-5-sulfonamide
Standard InChI InChI=1S/C4H6N2O2S2/c1-3-6-2-4(9-3)10(5,7)8/h2H,1H3,(H2,5,7,8)
Standard InChI Key SVVRRPMUSIFOOP-UHFFFAOYSA-N
SMILES CC1=NC=C(S1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

2-Methyl-1,3-thiazole-5-sulfonamide belongs to the thiazole sulfonamide family, featuring a five-membered aromatic ring containing nitrogen and sulfur atoms. The methyl group at position 2 enhances lipophilicity, while the sulfonamide group at position 5 contributes to hydrogen-bonding capabilities. Computational analyses reveal a planar geometry with a dipole moment of 4.2 Debye, favoring interactions with polar enzyme active sites .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₄H₆N₂O₂S₂
Molecular Weight178.2 g/mol
Melting Point168–170°C (decomposes)
LogP (Octanol-Water)1.8 ± 0.3
Aqueous Solubility12 mg/mL (pH 7.4, 25°C)

Synthetic Methodologies

Sulfonylation of 2-Aminothiazole Precursors

The synthesis of 2-methyl-1,3-thiazole-5-sulfonamide typically begins with the sulfonylation of 2-aminothiazole derivatives. A representative protocol involves reacting 2-aminothiazole with benzenesulfonyl chloride in aqueous sodium acetate at 80–85°C, yielding N-sulfonylated intermediates with purities exceeding 85% . Subsequent alkylation steps using agents like methyl iodide introduce the methyl substituent, with reaction yields optimized to 70–88% through temperature-controlled (50–55°C) conditions in dimethylformamide (DMF) .

Industrial Scalability

Continuous flow reactors have been employed to enhance production efficiency, reducing reaction times from 8 hours to under 2 hours while maintaining yields above 90%. Critical parameters include pH stabilization at 7.5–8.0 and the use of calcium hydride as a desiccant to prevent hydrolysis of sulfonyl chloride intermediates .

DerivativeCancer Cell LineIC₅₀ (µM)Mechanism
N-(4-Bromophenyl)A549 (Lung)9.2ROS generation, DNA damage
4-NitrobenzenesulfonylHeLa (Cervical)7.8Tubulin polymerization inhibition

Antimicrobial Properties

Chlorinated derivatives exhibit broad-spectrum activity against Staphylococcus aureus (MIC = 25 µg/mL) and Escherichia coli (MIC = 32 µg/mL) by inhibiting UDP-N-acetylmuramate/L-alanine ligase, a critical enzyme in bacterial cell wall synthesis . The methyl group enhances membrane permeability, as evidenced by a 3.2-fold increase in intracellular accumulation compared to non-methylated analogs .

Anti-inflammatory Applications

In murine models of LPS-induced inflammation, oral administration of 60 mg/kg reduces TNF-α production by 90% within 2 hours . The compound suppresses NF-κB signaling by stabilizing IκBα, thereby inhibiting translocation of the p65 subunit to the nucleus .

Mechanism of Action

Enzymatic Targets

The compound’s sulfonamide moiety acts as a zinc-binding group, enabling inhibition of carbonic anhydrase isoforms (CA-IX and CA-XII) with Kᵢ values of 4.8 nM and 6.1 nM, respectively . This interaction is critical for its antimetastatic effects in hypoxic tumors. Additionally, the thiazole ring participates in π-π stacking with tyrosine residues in kinase domains, as confirmed by X-ray crystallography of Abl kinase complexes .

Pharmacokinetic Profile

Despite moderate oral bioavailability (43% in rats), the compound demonstrates favorable tissue distribution, with a brain-to-plasma ratio of 0.8 in glioblastoma models. Hepatic metabolism primarily involves CYP3A4-mediated oxidation, producing inactive sulfonic acid derivatives excreted renally .

Comparative Analysis with Structural Analogs

Table 3: Key Differences Among Thiazole Sulfonamides

CompoundTarget EnzymeIC₅₀Selectivity Index (Cancer vs. Normal)
2-Methyl-1,3-thiazole-5-sulfonamideCA-IX4.8 nM18.7
CYC116Aurora Kinase A0.9 nM9.4
5-Amino-1,3,4-thiadiazoleCarbonic Anhydrase2.3 nM32.1

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